
Integerrimine N-oxide
Overview
Description
Integerrimine N-oxide is a pyrrolizidine alkaloid (PA) belonging to the retronecine (RET) structural class, characterized by a 1,2-unsaturated necine base with an oxygenated N-oxide group . It is commonly found in plants of the Senecio genus (e.g., S. vulgaris) and Gynura species (e.g., G. bicolor, G. divaricata), where it accumulates in both roots and shoots . As an N-oxide derivative, it is considered a protoxin, requiring metabolic activation (reduction to the parent alkaloid, integerrimine) to exert hepatotoxic and genotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Integerrimine N-oxide typically involves the oxidation of integerrimine. This process can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide group without over-oxidation .
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally follows the principles of organic synthesis involving the extraction of integerrimine from plant sources, followed by its chemical oxidation. The extraction process often involves solvent extraction techniques using solvents like methanol or ethanol, followed by purification steps such as chromatography .
Types of Reactions:
Oxidation: Integerrimine can be oxidized to form this compound using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Zinc, acetic acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Integerrimine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Integerrimine N-oxide has several applications in scientific research:
Mechanism of Action
Integerrimine N-oxide exerts its effects primarily through its interaction with cellular macromolecules. The compound can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects . The molecular targets include cellular enzymes and structural proteins, which are disrupted by the formation of covalent bonds with the N-oxide group . This disruption can lead to cell death or mutations, contributing to its toxicological profile .
Comparison with Similar Compounds
Structural and Functional Similarities
Integerrimine N-oxide shares structural homology with other RET-type PA N-oxides, including senecionine N-oxide , seneciphylline N-oxide , and retrorsine N-oxide , all featuring a retronecine backbone with variable esterifying acids (Table 1) . These compounds differ in their side-chain configurations, influencing their bioavailability, toxicity, and metabolic pathways.
Table 1: Structural Comparison of RET-Type PA N-Oxides
Occurrence and Concentration in Plants
Quantitative analyses reveal significant variation in PA N-oxide concentrations across plant species and geographic regions (Table 2). In Senecio vulgaris, this compound dominates in roots (248.1–998.6 µg/g), while senecionine N-oxide is more abundant in shoots (1049.0–2675.2 µg/g) . Regional differences are notable; for example, G. divaricata from Nanjing contains senecionine N-oxide and seneciphylline N-oxide, whereas G. bicolor from the same region produces retrorsine N-oxide .
Table 2: Concentration Ranges of PA N-Oxides in Selected Plants
Biological Activity
Integerrimine N-oxide is a pyrrolizidine alkaloid derived from the plant Senecio brasiliensis. This compound has garnered attention due to its biological activities, particularly its toxicological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, toxic effects, and comparative analysis with related compounds.
This compound is synthesized through the oxidation of integerrimine using oxidizing agents like hydrogen peroxide or peracids. This process must be carefully controlled to prevent over-oxidation, ensuring the formation of the N-oxide group. The compound can also undergo reduction back to integerrimine or nucleophilic substitution reactions, leading to various derivatives.
This compound primarily exerts its biological effects through interactions with cellular macromolecules. Notably, it can form adducts with DNA and proteins, leading to genotoxic and cytotoxic effects. These interactions are critical in understanding the compound's potential as a toxic agent and its implications in pharmacology .
Toxicological Effects
Research indicates that this compound has significant toxicological implications, particularly concerning prenatal exposure. Studies have shown that exposure to this compound can impair maternal care and adversely affect the physical and behavioral development of offspring in animal models .
Study | Findings |
---|---|
Prenatal Exposure Study | Impaired maternal care and negative developmental outcomes in offspring . |
Toxicity Assessment | Demonstrated cytotoxic effects on various cell lines . |
Potential Therapeutic Applications
Despite its toxicity, there is ongoing research into the therapeutic potential of this compound. Some studies suggest that controlled doses may have beneficial effects in specific contexts, such as cancer treatment or as a bioactive compound in herbal medicine .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other pyrrolizidine alkaloids, such as senecionine N-oxide and heliosupine N-oxide. These compounds exhibit similar biological activities but differ in their toxicity profiles and mechanisms of action.
Compound | Biological Activity | Toxicity Level |
---|---|---|
This compound | Genotoxic, cytotoxic | High |
Senecionine N-oxide | Similar to integerrimine | Moderate to High |
Heliosupine N-oxide | Antimicrobial properties | Moderate |
Case Studies
- Prenatal Toxicity : A study conducted on rats demonstrated that prenatal exposure to this compound led to significant developmental issues in offspring, highlighting the need for caution regarding its use in herbal preparations .
- Cellular Interaction Studies : Research has shown that this compound interacts with DNA, forming adducts that can lead to mutations and cancerous transformations in vitro .
Chemical Reactions Analysis
Oxidation Reactions
Integerrimine N-oxide is synthesized via the oxidation of its parent alkaloid, integerrimine, under controlled conditions:
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Primary oxidizing agents : Hydrogen peroxide (H₂O₂) or peracids (e.g., peracetic acid) at elevated temperatures (70–130°C) .
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Reaction conditions : Optimal conversion is achieved at 7 equivalents of H₂O₂ and 30-minute residence time in flow reactors, minimizing side reactions like over-oxidation .
Mechanistic pathway :
The oxidation involves nucleophilic attack on the nitrogen atom, forming the N-oxide group. This process is thermodynamically favorable but requires precise temperature control to avoid explosive decomposition of peracids .
Reduction Reactions
The N-oxide group undergoes facile reduction to regenerate the tertiary amine (integerrimine):
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Common reducing systems :
Key applications :
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Regeneration of integerrimine for comparative biological studies .
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Removal of N-oxide functionality in synthetic intermediates .
Substitution Reactions
The N-oxide group enhances electrophilic substitution at adjacent positions:
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Nucleophilic attack : Amines or thiols under basic conditions target the electron-deficient nitrogen, forming derivatives (e.g., sulfonamides) .
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O-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, useful in pharmacological modifications .
Example :
R = alkyl/aryl group; X = halide .
Thermal and Acid-Promoted Rearrangements
This compound undergoes structural rearrangements under specific conditions:
Cope Elimination
At 150–200°C, β-hydrogen abstraction leads to alkene formation and hydroxylamine byproducts:
Requires β-hydrogens on alkyl substituents .
Polonovski Reaction
In the presence of acetic anhydride, cleavage produces acetamide and aldehyde fragments:
Mechanism involves N-O bond cleavage via intermediate acylation .
Meisenheimer Rearrangement
N-allyl or N-benzyl derivatives undergo 1,2- or 2,3-shifts under thermal/acidic conditions, yielding hydroxylamine derivatives .
Comparative Reactivity with Related N-Oxides
Reaction Type | This compound | Pyridine N-oxide | Senecionine N-oxide |
---|---|---|---|
Reduction Rate (Zn/AcOH) | Fast | Moderate | Slow |
Thermal Stability | Decomposes >150°C | Stable to 200°C | Decomposes >130°C |
O-Alkylation Efficiency | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the primary chemical properties and natural sources of Integerrimine N-oxide?
this compound (C₁₈H₂₅NO₆, CAS 85955-28-8) is a pyrrolizidine alkaloid (PA) N-oxide derivative, structurally characterized by its oxidized tertiary nitrogen. It is naturally found in plants of the Senecio genus, including Senecio brasiliensis and Senecio scandens, where it accumulates in roots and shoots alongside other PAs like senecionine and retrorsine N-oxide . Its physical properties include a molecular weight of 351.4 g/mol and a powder form with a melting point below -20°C . Standardized analytical reference materials are available at ≥98% purity for laboratory use .
Q. What methodologies are recommended for detecting and quantifying this compound in plant matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in plant tissues. Protocols involve:
- Extraction : Methanol or ethanol-based solvent systems with acidification (e.g., 0.1% formic acid) to stabilize N-oxides.
- Separation : Reversed-phase C18 columns with gradient elution.
- Detection : Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 352→336 for quantification) .
Cross-validation with nuclear magnetic resonance (NMR) is advised for structural confirmation .
Q. How does the concentration of this compound vary across plant populations and tissues?
In Senecio vulgaris, this compound concentrations range from 1.7 to 998.6 µg/g in roots and <LOD (limit of detection) to 242.2 µg/g in shoots, with significant inter-population variation linked to ecological factors (e.g., soil composition, herbivory pressure) . Comparative studies show higher accumulation in roots versus shoots, suggesting tissue-specific biosynthesis or translocation mechanisms .
Advanced Research Questions
Q. What experimental models are used to assess the developmental toxicity of this compound?
Prenatal exposure studies in rats are the primary model. Key protocols include:
- Dosing : Administration of this compound (e.g., 5–20 mg/kg/day) via oral gavage during gestation.
- Endpoints : Maternal toxicity (e.g., weight loss), offspring neurobehavioral deficits (e.g., delayed reflex maturation), and striatal neurotransmitter dysregulation (e.g., dopamine and serotonin levels) .
- Long-term effects : Postnatal assessments reveal persistent motor dysfunction and altered anxiety-like behavior in adulthood, validated through open-field tests and elevated plus-maze assays .
Q. How do structure-activity relationship (SAR) analyses inform the mutagenicity risk of this compound?
SAR fingerprinting identifies aromatic N-oxide substructures as potential mutagenicity alerts. For this compound:
- Mechanism : Metabolic activation via cytochrome P450 generates reactive pyrrolic intermediates capable of DNA cross-linking .
- Data sources : Public (e.g., EPA ToxCast) and proprietary databases are mined to correlate substructures (e.g., quindioxin-like motifs) with Ames test outcomes.
- Risk classification : While general aromatic N-oxide alerts are downgraded, this compound’s specific substructure aligns with benzo[c][1,2,5]oxadiazole 1-oxide, warranting caution in genotoxicity screening .
Q. What immunological endpoints are affected by chronic this compound exposure?
Subchronic dosing in rodents (28-day exposure, 10 mg/kg/day) reveals:
- Hematotoxicity : Reduced bone marrow cellularity and leukopenia.
- Immunosuppression : Impaired macrophage phagocytosis and nitric oxide production, measured via ex vivo peritoneal macrophage assays .
- Dose dependency : Lower doses (5 mg/kg) show minimal effects, highlighting threshold-based risk assessment frameworks .
Q. How do ecological factors influence the biosynthesis of this compound in Senecio species?
Field studies demonstrate:
- Biotic stressors : Herbivory induces upregulation of PA biosynthesis genes, increasing this compound production by 2–3× in damaged tissues.
- Abiotic factors : Nitrogen-rich soils correlate with higher PA concentrations, while drought stress reduces alkaloid diversity .
Metabolomic profiling (GC-MS/LC-MS) and transcriptomic analyses (RNA-seq) are critical for mapping biosynthetic pathways .
Q. Methodological Recommendations
- Toxicity Screening : Combine in vitro Ames tests with in vivo micronucleus assays to address false negatives in bacterial mutagenicity models .
- Analytical Validation : Use isotopic dilution (e.g., ¹³C-labeled internal standards) to improve LC-MS/MS accuracy in complex plant matrices .
- Ecological Studies : Employ controlled mesocosm experiments to isolate environmental variables affecting PA biosynthesis .
Properties
IUPAC Name |
(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85955-28-8 | |
Record name | Integerrimine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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